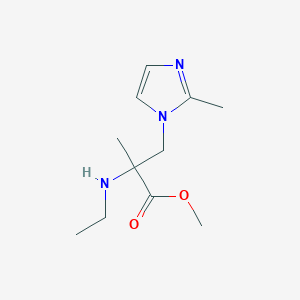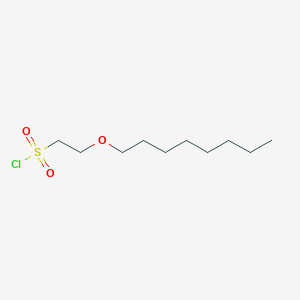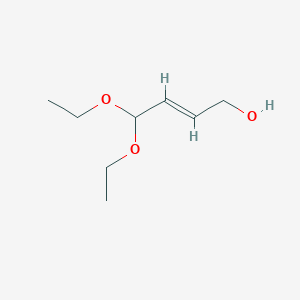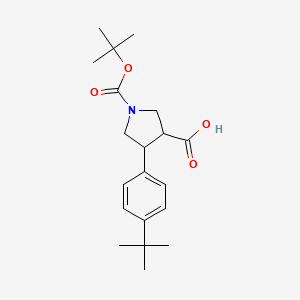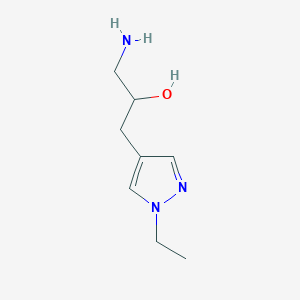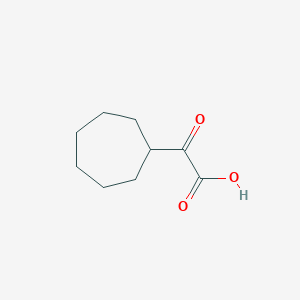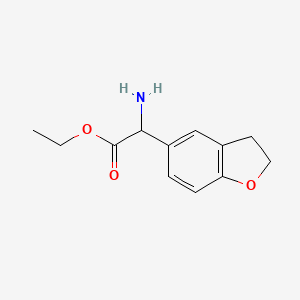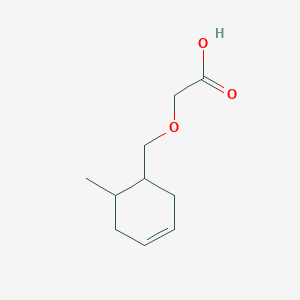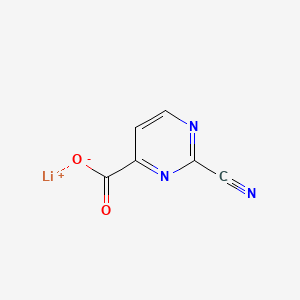
3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a 2,4-dichlorophenylmethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chlorines on the phenyl ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of 3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-one.
Reduction: Formation of 3-[(2,4-dichlorophenyl)methyl]pyrrolidine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-[(2,4-Dichlorophenyl)methyl]pyrrolidine: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
2,4-Dichlorophenethylamine: Contains a similar phenyl ring but with an amine group instead of a pyrrolidine ring.
3,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the pyrrolidine ring.
Uniqueness: 3-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-ol is unique due to the presence of both the pyrrolidine ring and the hydroxyl group, which confer specific chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13Cl2NO |
|---|---|
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(10(13)5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |
Clé InChI |
CZEZVTYUKKKJGX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(CC2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


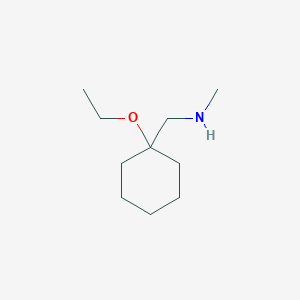
![(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)
